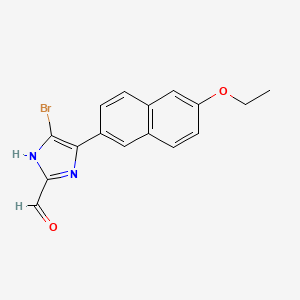
N-(2-Dimethylamino-5-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(dimethylamino)-5-methoxyphenyl]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a dimethylamino group and a methoxy group attached to a phenyl ring, which is further connected to an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-5-methoxyphenyl]acetamide can be achieved through several methods. One common approach involves the reaction of 2-(dimethylamino)-5-methoxyaniline with acetic anhydride or acetyl chloride under controlled conditions. The reaction typically proceeds as follows:
-
Reaction with Acetic Anhydride
Reagents: 2-(dimethylamino)-5-methoxyaniline, acetic anhydride
Conditions: The reaction is carried out in the presence of a base such as pyridine at room temperature.
Product: N-[2-(dimethylamino)-5-methoxyphenyl]acetamide
-
Reaction with Acetyl Chloride
Reagents: 2-(dimethylamino)-5-methoxyaniline, acetyl chloride
Conditions: The reaction is conducted in an inert solvent like dichloromethane, with the addition of a base such as triethylamine to neutralize the hydrochloric acid formed.
Industrial Production Methods
On an industrial scale, the production of N-[2-(dimethylamino)-5-methoxyphenyl]acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(dimethylamino)-5-methoxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
N-[2-(dimethylamino)-5-methoxyphenyl]acetamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[2-(dimethylamino)-5-methoxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
N-[2-(dimethylamino)-5-methoxyphenyl]acetamide can be compared with other similar compounds, such as:
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: This compound is used as a photoinitiator in polymer chemistry and has different applications compared to N-[2-(dimethylamino)-5-methoxyphenyl]acetamide.
2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide: This compound is synthesized via cyanoacetylation and has distinct chemical properties and applications.
Eigenschaften
Molekularformel |
C11H16N2O2 |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
N-[2-(dimethylamino)-5-methoxyphenyl]acetamide |
InChI |
InChI=1S/C11H16N2O2/c1-8(14)12-10-7-9(15-4)5-6-11(10)13(2)3/h5-7H,1-4H3,(H,12,14) |
InChI-Schlüssel |
VCFVWTRUWXEQTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=CC(=C1)OC)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol](/img/structure/B13688433.png)
![Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate](/img/structure/B13688434.png)


![2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-8-(2,4,6-trimethylphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13688447.png)

![(R)-1-[3-[Difluoro(methoxy)methyl]phenyl]ethanamine](/img/structure/B13688461.png)
![Diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13688471.png)


![6-bromospiro[3,4-dihydronaphthalene-2,1'-cyclopropane]-1-one](/img/structure/B13688497.png)
![5-Methylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13688505.png)
![7-Bromobenzo[5,6][1,4]oxazino[2,3,4-kl]phenoxazine](/img/structure/B13688514.png)

